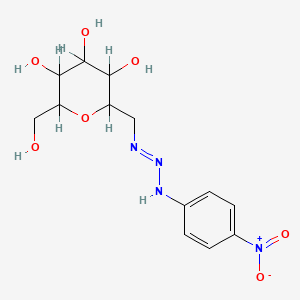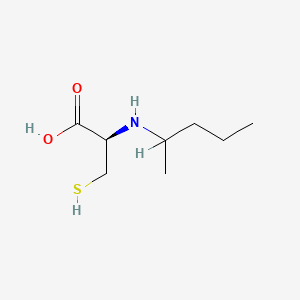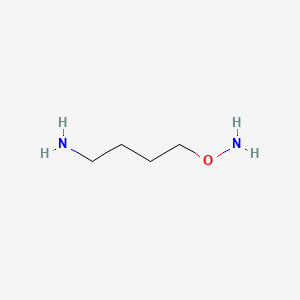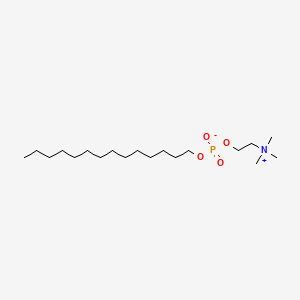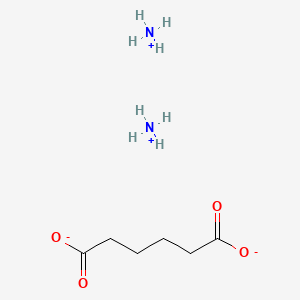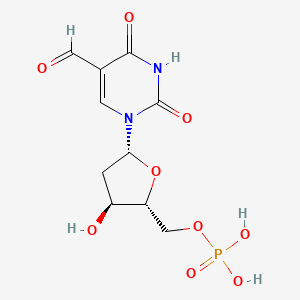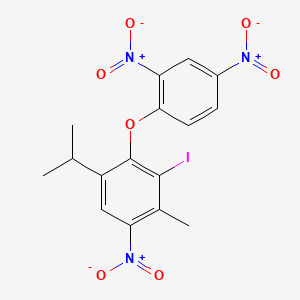
2,4-二硝基苯酚
描述
2,4-二硝基苯基-碘代硝基苯胺 (DNP-INT) 是一种强效的光合电子传递链 (PETC) 抑制剂。它在破坏植物内部的电子流动方面起着至关重要的作用。具体而言,DNP-INT 通过与细胞色素 b6f 复合物的 Q0 位点结合,与质体醌氧化竞争,其结合亲和力 (Kd) 为 1.4 nM 。这种相互作用有效地抑制了植物系统中的电子传递。
科学研究应用
DNP-INT 在各个科学领域都有应用:
化学: 研究人员研究它的抑制作用以了解电子传递机制。
生物学: 研究重点是植物生理学和光合作用。
医学: 尽管它没有直接用于医学,但从 DNP-INT 研究中获得的见解有助于我们了解细胞过程。
工业: 目前没有工业应用,但它的潜力仍然是一个令人感兴趣的领域。
作用机制
DNP-INT 的机制涉及与细胞色素 b6f 复合物的 Q0 位点结合。通过这样做,它会破坏电子传递,从而影响植物中的能量转化和光合作用。
生化分析
Biochemical Properties
2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether plays a crucial role in biochemical reactions due to its reactive nature. It has been shown to bind to cell nuclei and mitochondria, indicating its potential involvement in cellular respiration and energy production. This compound interacts with enzymes such as serine proteases, inhibiting their activity in mutant strains of bacteria resistant to antibiotics like penicillin and clindamycin . Additionally, it can react with redox systems, causing oxidative damage, but it also possesses an antioxidant system that reduces reactive oxygen species .
Cellular Effects
The effects of 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether on various cell types and cellular processes are profound. It influences cell function by binding to cell nuclei and mitochondria, which can affect cellular respiration and energy production . This compound has been shown to inhibit serine protease activity, which can impact cell signaling pathways and gene expression . Furthermore, its ability to react with redox systems can lead to oxidative damage, influencing cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether exerts its effects through several mechanisms. It binds to cell nuclei and mitochondria, affecting cellular respiration and energy production . The compound inhibits serine protease activity, which can alter enzyme function and cellular processes . Additionally, its interaction with redox systems can cause oxidative damage, but its antioxidant properties help mitigate this effect by reducing reactive oxygen species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it can be taken up by plants under low light conditions, indicating its potential for long-term interaction with biological systems . The compound’s ability to inhibit serine protease activity and react with redox systems suggests that its effects may persist over extended periods .
Dosage Effects in Animal Models
The effects of 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting serine protease activity and reducing reactive oxygen species . At higher doses, it may cause toxic or adverse effects due to its ability to react with redox systems and cause oxidative damage . Threshold effects and toxicities observed in these studies highlight the importance of dosage regulation .
Metabolic Pathways
2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether is involved in several metabolic pathways. It interacts with enzymes such as serine proteases, inhibiting their activity and affecting metabolic processes . The compound’s ability to react with redox systems and reduce reactive oxygen species indicates its involvement in oxidative stress pathways . Additionally, its uptake by plants under low light conditions suggests its participation in plant metabolic pathways .
Transport and Distribution
The transport and distribution of 2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether within cells and tissues are influenced by its binding to cell nuclei and mitochondria . This localization suggests that the compound is transported to these organelles, where it can exert its effects on cellular respiration and energy production . The compound’s interaction with redox systems and serine proteases further indicates its distribution within various cellular compartments .
Subcellular Localization
2-Iodo-6-isopropyl-3-methyl-2’,4,4’-trinitrodiphenyl ether is localized within cell nuclei and mitochondria . This subcellular localization is crucial for its activity and function, as it allows the compound to interact with key biomolecules involved in cellular respiration and energy production . The compound’s ability to inhibit serine protease activity and react with redox systems further highlights its importance in these cellular compartments .
准备方法
合成路线和反应条件: 不幸的是,关于 DNP-INT 的具体合成路线尚未得到广泛的记录。研究人员已经确定了它的化学结构 (C~16~H~14~IN~3~O~7~) 及其对电子传递的抑制作用。
工业生产方法: 截至目前,还没有建立用于生产 DNP-INT 的工业规模方法。它主要用于科学研究。
化学反应分析
反应类型: DNP-INT 主要影响 PETC 中的电子流动。它抑制电子从水转移到 NADP 或甲基紫精。值得注意的是:
- 在 0.5 µM 的浓度下,它抑制电子流动 50%。
- 在 5 µM 下,它完全阻断电子传递 。
常用试剂和条件:
主要产品: DNP-INT 不会直接产生主要产品;相反,它的影响在于破坏电子传递途径。
相似化合物的比较
虽然 DNP-INT 以其 PETC 抑制作用而著称,但类似的化合物包括其他醌类似物和针对电子传递途径的抑制剂。
属性
IUPAC Name |
4-(2,4-dinitrophenoxy)-3-iodo-2-methyl-1-nitro-5-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14IN3O7/c1-8(2)11-7-12(19(23)24)9(3)15(17)16(11)27-14-5-4-10(18(21)22)6-13(14)20(25)26/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEBDWJHYHAROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1I)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14IN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219372 | |
| Record name | 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69311-70-2 | |
| Record name | 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069311702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iodo-6-isopropyl-3-methyl-2',4,4'-trinitrodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


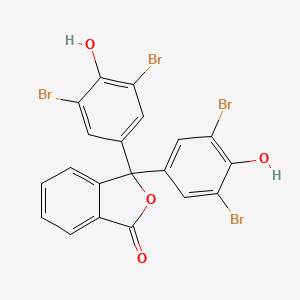


![[5-[[6-[(6-Acetamido-3-aminohexanoyl)amino]-3-aminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1204410.png)
